![molecular formula C11H10N2O4 B13722321 (2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes an aminocarbonyl group attached to an anilino moiety, and a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and butenoic acid precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, a common method involves the reaction of an aniline derivative with a butenoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the butenoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-pentenoic acid: Similar structure with an additional carbon in the backbone.
(E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-hexenoic acid: Similar structure with two additional carbons in the backbone.
Uniqueness: (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C11H10N2O4 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
(E)-4-(4-carbamoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-11(17)7-1-3-8(4-2-7)13-9(14)5-6-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b6-5+ |
InChI-Schlüssel |
PDXYZWLCNNSKBX-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



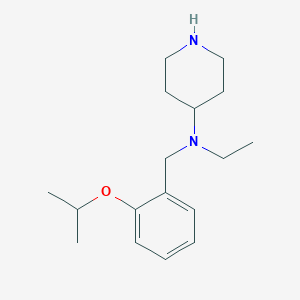



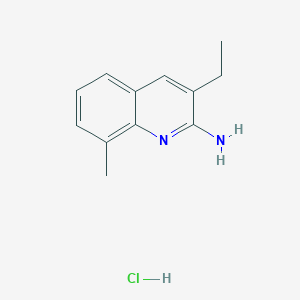
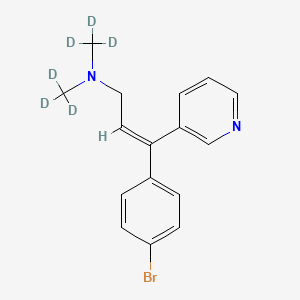

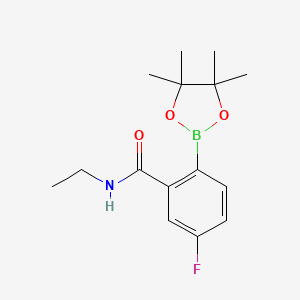
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
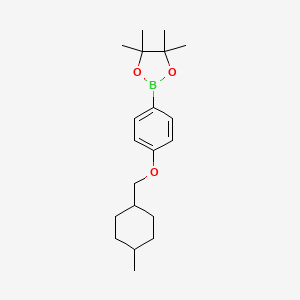
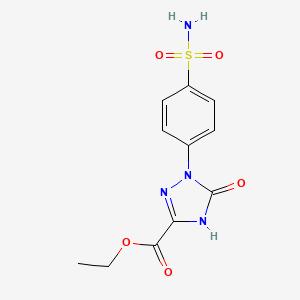
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)

